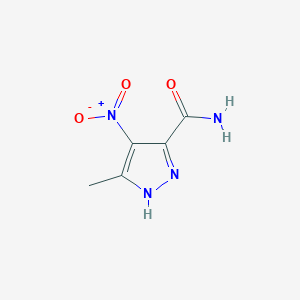

5-methyl-4-nitro-1H-pyrazole-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitro-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-2-4(9(11)12)3(5(6)10)8-7-2/h1H3,(H2,6,10)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTOSFMGNUDEHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277267 | |

| Record name | 5-methyl-4-nitro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-36-1, 1228362-74-0 | |

| Record name | 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-4-nitro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Pyrazole (B372694) Carboxamide Scaffolds

The formation of the pyrazole ring is central to the synthesis of this class of compounds. Several robust strategies have been developed, primarily centered around the construction of the five-membered diazole ring.

Electrophilic cyclization is a significant method for forming substituted pyrazoles. This strategy often involves the reaction of α,β-alkynic hydrazones with an electrophile, such as molecular iodine. The hydrazones, prepared from the condensation of hydrazines with propargyl aldehydes or ketones, undergo cyclization to yield 4-iodopyrazoles in good to high yields. This method provides a direct route to functionalized pyrazoles that can be further modified.

Another approach involves the thermal rearrangement of N-nitropyrazoles to produce 3(5)-nitropyrazoles, demonstrating a method of ring functionalization post-synthesis. acs.org

The most traditional and widely used method for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. orientjchem.org This approach allows for the creation of a wide variety of substituted pyrazoles by altering the substituents on both the hydrazine and the dicarbonyl component. The reaction proceeds via the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

A notable variation is the Claisen-Schmidt condensation to form chalcones (α,β-unsaturated ketones), which are then cyclized with hydrazine or its derivatives. nih.govnih.gov For instance, reacting substituted chalcones with semicarbazide (B1199961) hydrochloride can yield pyrazoline-1-carboxamides, which can be subsequently oxidized to the corresponding pyrazole-1-carboxamides. nih.gov A green chemistry approach utilizes the reaction of 1,3-diketones with semicarbazide hydrochloride in water, avoiding the use of toxic hydrazine directly. rsc.org

Table 1: Examples of Condensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine | Acid or Base Catalyst | Substituted Pyrazole | orientjchem.org |

| Chalcone | Semicarbazide HCl | Base (e.g., NaOH) | Pyrazoline-1-carboxamide | nih.gov |

| 4-Aryl-2,4-diketoester | Semicarbazide HCl | "On water", heat | Pyrazole-3-carboxylate | rsc.org |

| 4-Formyl pyrazole | 4-Morpholinoacetophenone | KOH, Ethanol (B145695) | Chalcone Intermediate | orientjchem.org |

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for constructing five-membered heterocyclic rings, including pyrazoles. In this context, diazo compounds or nitrilimines serve as the three-atom (1,3-dipole) component, which reacts with an alkyne or a suitable alkene as the two-atom component.

This method offers high regioselectivity. For example, the reaction of diazo compounds, which can be generated in situ from N-tosylhydrazones, with terminal alkynes regioselectively furnishes 3,5-disubstituted pyrazoles. This approach avoids the need to handle potentially hazardous diazo compounds directly.

Dedicated Synthetic Routes for 5-methyl-4-nitro-1H-pyrazole-3-carboxamide and its Chemical Precursors

The synthesis of the title compound, this compound, requires a multi-step sequence involving the formation of a pyrazole core, followed by functionalization (nitration) and derivatization of the carboxyl group (amidation).

A crucial intermediate for the target molecule is a 4-nitropyrazole-3-carboxylic acid derivative. The synthesis typically begins with a pre-formed pyrazole ring. For instance, 3(5)-methyl-1H-pyrazole can be used as a starting point to synthesize the corresponding nitro acid. guidechem.com

The nitration of the pyrazole ring is a key step. Pyrazole is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the 4-position if it is sterically accessible. researchgate.net The nitration is commonly achieved using a mixture of nitric acid and sulfuric acid. researchgate.net For example, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride (B1165640) yields the 4-nitro derivative. nih.gov In the synthesis of a sildenafil (B151) intermediate, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is nitrated using a mixture of fuming nitric acid and sulfuric acid. researchgate.net This reaction is highly exothermic and requires careful temperature control. researchgate.net

Once the nitro-pyrazole carboxylic acid is obtained, it can be converted to its corresponding ester. This is typically accomplished through standard esterification methods, such as reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst or a reagent like thionyl chloride. researchgate.net

Table 2: Synthesis of Key Nitro-Pyrazole Intermediates

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Fuming HNO₃, H₂SO₄ | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | researchgate.net |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Conc. HNO₃, Acetic Anhydride | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | nih.gov |

| Pyrazole-3-carboxylic acid | Various N,N'-binucleophiles | Pyrazole bis-carboxamides | |

| 4-Nitropyrazole-3-carboxylic acid | MeOH, SOCl₂ | Methyl 4-nitro-1H-pyrazole-3-carboxylate | researchgate.net |

The final step in the synthesis of this compound is the formation of the amide bond. This conversion of a carboxylic acid or its ester derivative into a primary carboxamide is a fundamental transformation in organic synthesis.

A common and effective method involves converting the pyrazole carboxylic acid into a more reactive species, such as an acid chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazole-3-carbonyl chloride is then reacted with an amine source, such as ammonia, to form the carboxamide. tandfonline.com

Alternatively, direct amidation methods can be employed, using coupling reagents that activate the carboxylic acid in situ, although for primary amides, the acid chloride route is very common. The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a close structural analog, involves the initial formation of the acid chloride from the corresponding carboxylic acid, followed by amidation. researchgate.net

Nitration Procedures Applied to Pyrazole Systems

The introduction of a nitro group onto the pyrazole ring is a fundamental transformation in the synthesis of this compound. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring.

Standard nitrating conditions, such as a mixture of concentrated or fuming nitric acid with concentrated sulfuric acid, are commonly employed for the nitration of five-membered heterocycles like pyrazoles. acs.org Another frequently used nitrating system is a combination of concentrated nitric acid and acetic anhydride. acs.org The pyrazole ring, being an electron-rich heterocycle, generally undergoes electrophilic substitution readily. However, the presence of a deactivating group like the carboxamide at the C3 position and an activating methyl group at the C5 position influences the orientation of the incoming nitro group. For many substituted pyrazoles, the C4 position is the most favorable site for electrophilic attack. acs.org For instance, the synthesis of the structurally related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is achieved through nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.net This suggests that direct nitration of a 5-methyl-1H-pyrazole-3-carboxamide precursor under similar mixed-acid conditions would be a viable route to obtain the desired 4-nitro product.

The choice of nitrating agent can be critical. While mixed acids are powerful, alternatives like acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) have been used for the nitration of pyrazoles, which can sometimes lead to N-nitration followed by thermal rearrangement to C-nitropyrazoles. acs.org The reaction mechanism for nitration with mixed acids involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the pyrazole ring. researchgate.net

| Nitrating Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0°C to elevated temperatures | Standard and powerful method for C-nitration. The electrophile is the nitronium ion (NO₂⁺). | acs.orgresearchgate.net |

| HNO₃ / Acetic Anhydride | Often at lower temperatures | Forms acetyl nitrate in situ. Can lead to N-nitration or C-nitration depending on the substrate and conditions. | acs.org |

| N-Nitropyrazoles | Thermal rearrangement | N-nitropyrazole can be synthesized and then rearranged to a C-nitropyrazole, often 3- or 5-nitropyrazole. | beilstein-journals.org |

Derivatization Strategies from Nitro-pyrazole Systems, including Reduction to Amino Analogs

The nitro group in 4-nitro-pyrazole systems is a versatile functional handle that opens up a wide array of derivatization strategies. The most prominent of these is its reduction to the corresponding amino group, yielding 4-amino-pyrazole-3-carboxamides. These amino derivatives are crucial intermediates for the synthesis of more complex molecules, including fused heterocyclic systems.

Several methods are available for the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. researchgate.net For instance, in the synthesis of sildenafil analogs, a 4-nitro-pyrazole-5-carboxamide was effectively reduced to the 4-amino derivative using H₂ with a Pd/C catalyst in ethyl acetate. researchgate.net Other common reducing agents include metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid and ethanol, or iron in acetic acid. researchgate.net For the reduction of nitro-pyrazoles, a system of nickel-Raney (Ni-Re) with hydrazine hydrate (B1144303) in ethanol or isopropanol (B130326) has also been reported as a highly effective method, providing good yields. nih.gov

The resulting amino group can then undergo a variety of chemical transformations. It can be acylated, alkylated, or used as a nucleophile in the construction of new rings. For example, coupling reactions of 4-aminopyrazole-3-carboxamide intermediates with other molecules are a key step in the synthesis of various biologically active compounds. acs.org This highlights the strategic importance of the nitro-to-amino reduction in the diversification of the pyrazole scaffold.

| Reagent/System | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|

| H₂ / Pd/C | Room temperature and pressure, in solvents like ethanol or ethyl acetate. | Clean workup, high yields. May not be suitable for substrates with other reducible functional groups. | researchgate.net |

| SnCl₂ / HCl | Reflux in ethanol. | Effective and widely used. The workup can be more complex due to tin salts. | researchgate.net |

| Fe / NH₄Cl or AcOH | Aqueous ethanol or acetic acid, often at room temperature. | Mild, inexpensive, and has an easier workup than SnCl₂. | nih.gov |

| Ni-Re / Hydrazine hydrate | 40-50°C in ethanol or 2-propanol. | Reported to be very smooth with high yields (80-95%). | nih.gov |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous acetone (B3395972) at room temperature. | A mild alternative for sensitive substrates. | rsc.org |

Advanced Synthetic Techniques and Principles of Green Chemistry in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to develop more sustainable and efficient processes. nih.govbenthamdirect.comresearchgate.net These advanced methodologies aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption.

Application of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. acs.orgdergipark.org.tr This technique has been successfully applied to the synthesis of various pyrazole derivatives, including pyrazole-carboxamides. acs.orgrsc.org The synthesis of pyrazole and oxadiazole hybrids, for example, saw a reduction in reaction time from 7–9 hours under conventional heating to just 9–10 minutes with microwave assistance, along with an increase in yield. acs.org The reaction of substituted hydrazines with β-ketoesters to form pyrazoles is another transformation that benefits significantly from microwave irradiation, providing excellent yields in a short time.

Exploration of Solvent-Free Reaction Environments

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, or those conducted in benign media like water, reduce environmental impact and simplify product purification. researchgate.net The synthesis of pyrazoles has been successfully achieved under solvent-free conditions, for example, by grinding the reactants together. researchgate.net Another approach involves a five-component reaction for the synthesis of pyrano[2,3-c]pyrazoles catalyzed by montmorillonite (B579905) K10 clay at 65–70 °C without any solvent, demonstrating a highly efficient and environmentally friendly process. mdpi.com The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can also be performed under solvent-free conditions by simple heating. rsc.org

Utilization of Catalytic Methods in Pyrazole Synthesis

The use of catalysts is central to green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. A variety of catalytic systems have been developed for pyrazole synthesis. These include:

Homogeneous Catalysts: Imidazole has been used as a catalyst in aqueous media for the synthesis of pyrazole compounds. acs.org

Heterogeneous and Nano-catalysts: These are particularly attractive due to their ease of separation and recyclability. Examples include nano-sized silicon dioxide (SiO₂), manganese on zirconia (Mn/ZrO₂), and magnetic nano-[CoFe₂O₄], which have been used to catalyze the synthesis of pyranopyrazole derivatives, often in aqueous media or under ultrasound irradiation. researchgate.netnih.gov

Lewis Acid Catalysts: Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] has been shown to be a mild and highly efficient catalyst for the three-component synthesis of polysubstituted pyrazoles. beilstein-journals.org

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials. acs.orgresearchgate.net MCRs are a cornerstone of green synthesis for building complex molecules like pyrazoles in a single step, thus reducing the number of synthetic operations and the amount of waste generated. nih.gov

The synthesis of pyrano[2,3-c]pyrazoles, which share a pyrazole core, is a classic example of a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.comnih.gov This reaction can be promoted by various catalysts and conditions, including ultrasound irradiation in water or the use of eco-friendly catalysts. nih.gov Similarly, three-component reactions of aldehydes, β-ketoesters, and hydrazines are used to synthesize pyrazole-4-carboxylates. beilstein-journals.org These MCR strategies offer a versatile and efficient pathway to a wide range of substituted pyrazole derivatives. acs.org

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies for Pyrazole (B372694) Carboxamides

Spectroscopic methods are indispensable tools for the initial identification and detailed structural analysis of pyrazole carboxamides. Each technique provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the chemical environment of atomic nuclei. For pyrazole carboxamides, ¹H and ¹³C NMR are crucial for confirming the molecular skeleton and the position of substituents. researchgate.net

In the ¹³C-NMR spectrum, the carbonyl carbon of the amide group is expected to resonate in the range of δ = 160–165 ppm. jst.go.jp The carbons of the pyrazole ring will have distinct chemical shifts influenced by the methyl, nitro, and carboxamide substituents. bldpharm.com Computational studies using methods like Density Functional Theory (DFT) can also provide theoretical NMR chemical shifts that can aid in spectral assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-methyl-4-nitro-1H-pyrazole-3-carboxamide (based on related compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-C=O | - | 160-165 |

| C4-NO₂ | - | 145-155 |

| C5-CH₃ | - | 140-150 |

| Pyrazole-NH | 12.0-14.0 | - |

| Carboxamide-NH₂ | 7.0-8.5 | - |

| C5-CH₃ | 2.3-2.7 | 10-15 |

| Pyrazole C-H | Not Applicable | Not Applicable |

Note: These are predicted ranges based on data for analogous pyrazole derivatives. Actual experimental values may vary.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. In the case of this compound (C₅H₆N₄O₃), the expected monoisotopic mass is approximately 170.04 g/mol . biosynth.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | ~170 | Molecular Ion |

| [M-NO₂]⁺ | ~124 | Loss of a nitro group |

| [M-CONH₂]⁺ | ~126 | Loss of the carboxamide group |

| [M-NO₂-HCN]⁺ | ~97 | Subsequent loss of hydrogen cyanide |

Note: This is a predicted fragmentation pattern based on known fragmentation of nitropyrazoles.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

The N-H stretching vibrations of the pyrazole ring and the primary amide group are expected in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide carbonyl group would typically appear as a strong band around 1650-1680 cm⁻¹. jst.go.jp The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrazole N-H | Stretching | 3200-3400 |

| Amide N-H | Stretching | 3200-3400 |

| Amide C=O | Stretching | 1650-1680 |

| Nitro N-O | Asymmetric Stretching | 1500-1560 |

| Nitro N-O | Symmetric Stretching | 1300-1370 |

| C-N | Stretching | 1100-1300 |

| C-H (methyl) | Stretching | 2850-3000 |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

X-ray Crystallography in Determining Solid-State Molecular Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. Although a crystal structure for this compound is not publicly available, data from the closely related compound, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, provides valuable insights into the expected molecular geometry and intermolecular interactions. jst.go.jp

In the solid state, the pyrazole ring is expected to be planar. The substituents—methyl, nitro, and carboxamide groups—will adopt specific conformations relative to the ring. Intermolecular hydrogen bonding is anticipated to play a significant role in the crystal packing, likely involving the amide protons, the pyrazole N-H, and the oxygen atoms of the nitro and carbonyl groups. These interactions create a stable, three-dimensional network in the crystal lattice. nist.gov

Table 4: Crystallographic Data for the Analogous Compound 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.933 (2) |

| b (Å) | 8.3580 (17) |

| c (Å) | 12.898 (3) |

| β (°) | 110.15 (3) |

| Volume (ų) | 1104.2 (4) |

| Z | 4 |

Source: jst.go.jp. This data provides a reference for the potential crystal system of this compound.

Investigation of Tautomeric Equilibrium and Isomerism within Pyrazole Systems

Tautomerism is a key feature of N-unsubstituted pyrazoles, where a proton can migrate between the two annular nitrogen atoms. This phenomenon, known as annular tautomerism, results in two distinct tautomeric forms.

For this compound, two principal tautomers can exist: this compound and 3-methyl-4-nitro-1H-pyrazole-5-carboxamide. The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents and the solvent. uni.lu

In the solid state, it has been observed for 4-substituted derivatives of 3(5)-methylpyrazoles that the tautomer with the methyl group at position 5 (4-X-5-methylpyrazole) is generally favored. researchgate.net For a compound with a nitro group at position 4 and a carboxamide group, the electronic effects of these substituents will play a crucial role in determining the predominant tautomer in solution. Theoretical calculations and variable-temperature NMR studies are powerful tools for investigating this dynamic process. researchgate.net The presence of a nitro group, being strongly electron-withdrawing, can significantly influence the acidity of the pyrazole N-H and thus the position of the tautomeric equilibrium. uni.lu

Influence of Substituents and Environmental Factors on Tautomerism

The tautomeric equilibrium of pyrazole derivatives, including this compound, is a subject of intricate study, influenced by a delicate balance of electronic and steric effects of substituents, as well as external environmental conditions such as the solvent. The positions of the substituents on the pyrazole ring play a crucial role in determining the predominant tautomeric form.

Research into disubstituted 1H-pyrazoles has provided significant insights into these phenomena. For instance, a study on 1H-pyrazoles with methyl, amino, or nitro groups, alongside ester or amide functionalities at positions 3 and 5, revealed that the nature of the substituent profoundly dictates the tautomeric preference. In the solid state, compounds featuring a nitro group favor the tautomer where the ester or amide group is located at position 5. nih.gov This preference is attributed to the electronic properties of the nitro group and its interactions within the crystal lattice.

The environment, particularly the solvent, introduces another layer of complexity to the tautomeric landscape. Solvents can alter the stability of individual tautomers to varying degrees, potentially shifting the equilibrium. mdpi.com The effect of the solvent is often evaluated using models like the polarizable continuum model (PCM), which helps in predicting changes in solvation energies and the stability of tautomeric forms. mdpi.comnih.gov For example, an increase in solvent polarity has been shown to enhance the intramolecular interactions involving nitro groups. nih.gov

In a study of various disubstituted 1H-pyrazoles, NMR NOE experiments in solvents of differing polarities, such as CDCl₃, DMSO-d₆, and CD₃OD, confirmed that the tautomeric preference observed in the solid state often persists in solution. nih.gov However, in some cases, a tautomeric equilibrium can be observed, highlighting the solvent's role in mediating the energetic balance between the different forms. nih.gov The ability of a solvent to engage in hydrogen bonding is a critical factor; for instance, the breaking of intermolecular hydrogen bonds in a strong acceptor solvent like DMSO-d₆ can favor monomeric species over dimeric forms that may exist in less polar solvents like CDCl₃. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to further elucidate the factors governing tautomerism. These studies have shown that internal hydrogen bonds, the influence of the environment, and the electronic effects of substituents all have a considerable impact on which tautomer is favored. nih.gov The aromaticity of the pyrazole ring, which can be influenced by both substituents and the surrounding medium, is another key determinant of tautomer stability. mdpi.com

The interplay of these factors is summarized in the following tables, which draw upon findings from related pyrazole structures to illustrate the expected behavior for this compound.

Table 1: Influence of Substituents on Tautomeric Preference in Pyrazole Derivatives

| Substituent at Position 4 | Substituent at Position 3/5 | Predominant Tautomer in Solid State | Reference |

| Nitro | Carboxamide/Ester | Tautomer with carbonyl group at position 5 | nih.gov |

| Methyl | Carboxamide/Ester | Tautomer with carbonyl group at position 3 | nih.gov |

| Amino | Carboxamide/Ester | Tautomer with carbonyl group at position 3 | nih.gov |

Table 2: Effect of Solvent on Tautomeric Equilibrium of Substituted Pyrazoles

| Solvent | Dielectric Constant (ε) | General Effect on Tautomerism | Reference |

| Chloroform (CDCl₃) | 4.8 | Favors less polar, often dimeric or internally hydrogen-bonded forms. | nih.govmdpi.com |

| Acetonitrile | 37.5 | Can shift equilibrium, influenced by conformational changes. | nih.gov |

| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | Tends to break intermolecular hydrogen bonds, favoring monomeric tautomers and can lead to observable equilibria. | nih.govmdpi.com |

| Methanol (CD₃OD) | 32.7 | Can participate in hydrogen bonding, influencing the tautomeric preference. | nih.gov |

| Water | 80.1 | Strong potential to alter tautomeric preference due to high polarity and hydrogen bonding capacity. | mdpi.comnih.gov |

Biological Activity Investigations Preclinical and Mechanistic Focus

Research into Antimicrobial Properties

There is no specific data available in the reviewed literature concerning the antimicrobial properties of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide. However, the antimicrobial potential of various other pyrazole (B372694) carboxamide derivatives has been documented.

Analysis of Antibacterial Potency and Spectrum

No studies were identified that specifically assess the antibacterial potency and spectrum of this compound. Research on other pyrazole derivatives has shown activity against both Gram-positive and Gram-negative bacteria, with the nature and position of substituents on the pyrazole ring playing a crucial role in determining the antibacterial profile.

Assessment of Antifungal Efficacy

Similarly, there is a lack of specific data on the antifungal efficacy of this compound. The broader class of pyrazole carboxamides has been a focus in the development of antifungal agents, with some derivatives showing potent activity against various fungal pathogens.

Studies on Antitubercular Activity

No dedicated studies on the antitubercular activity of this compound were found. The pyrazole scaffold is of interest in the search for new antitubercular agents, and various analogues have been synthesized and evaluated against Mycobacterium tuberculosis.

Antiviral Activity Research

A review of the available scientific literature did not yield any specific studies investigating the antiviral activity of this compound. Research into pyrazole derivatives has indicated potential antiviral effects against a range of viruses, but this has not been specifically explored for the requested compound.

Antiproliferative and Anticancer Mechanism Studies

There is no direct evidence from the reviewed literature to suggest that this compound has been evaluated for its antiproliferative or anticancer properties. A related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is known as an intermediate in the synthesis of sildenafil (B151). researchgate.netresearchgate.net While the cytotoxic effects of sildenafil itself have been explored, this does not provide direct information on the biological activity of its precursor. researchgate.net

Inhibition of Cell Proliferation in Cancer Cell Lines

No data tables or detailed research findings on the inhibition of cell proliferation in cancer cell lines by this compound could be located. Studies on other pyrazole carboxamide derivatives have reported inhibitory activity against various cancer cell lines, often through mechanisms involving the inhibition of specific cellular signaling pathways. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against prostate cancer cell lines, with some compounds showing prominent antiproliferative activity. nih.gov However, these findings are not directly applicable to the specific compound .

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. While direct studies on this compound are limited, research on related pyrazole derivatives suggests potential pathways for inducing apoptosis. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468). nih.govresearchgate.net One of the most active compounds in this series, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f), was shown to provoke apoptosis by elevating levels of reactive oxygen species (ROS) and increasing caspase 3 activity. nih.govresearchgate.net This compound also induced cell cycle arrest in the S phase. nih.govresearchgate.net Another study on novel pyrazole with benzo[d]thiazole derivatives demonstrated that compound 8l induced apoptosis in MDA-MB-231 cells in a concentration-dependent manner, as confirmed by Annexin V/PI flow cytometry and Western blot analysis. nih.gov These findings suggest that pyrazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways, often involving ROS generation and caspase activation. nih.govresearchgate.netnih.gov

Research on DNA Binding and DNA Damage Capabilities

Enzyme Inhibition Studies (e.g., Kinases, PDE5, MAO-B, COX-2)

The pyrazole scaffold is a well-established pharmacophore known for its ability to inhibit various enzymes.

Kinase Inhibition: A series of 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized as potent inhibitors of cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are key targets in acute myeloid leukemia (AML). mdpi.com Compound 8t from this series demonstrated significant inhibitory activity against CDKs and FLT3. mdpi.com

Phosphodiesterase 5 (PDE5) Inhibition: Notably, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a known intermediate in the synthesis of sildenafil, a potent PDE5 inhibitor. This suggests that the pyrazole-carboxamide core can be functionalized to target this important enzyme class.

Carbonic Anhydrase (CA) Inhibition: Novel pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov The study found that these compounds exhibited Ki values in the micromolar to nanomolar range, indicating potent inhibition. nih.gov

Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives are known to possess anti-inflammatory properties through the inhibition of COX enzymes. rjpbr.comresearchgate.net For example, celecoxib (B62257) and lonazolac (B1214889) are well-known COX-II inhibitors that feature a pyrazole core. rjpbr.com The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole structure is the inhibition of cyclooxygenase-derived prostaglandin (B15479496) synthesis. researchgate.netresearchgate.net

Interactions with Specific Molecular Targets and Biological Pathways

Research into pyrazole derivatives has identified several specific molecular targets and biological pathways through which they exert their effects. As mentioned, CDKs and FLT3 are key targets for certain pyrazole-carboxamides in the context of cancer. mdpi.com In these studies, the inhibition of FLT3 phosphorylation and its downstream signaling pathways, including STAT5/AKT/ERK, was observed. mdpi.com Furthermore, the phosphorylation of the retinoblastoma protein (Rb), a downstream factor of CDK2/4, was also inhibited. mdpi.com In the realm of inflammation, pyrazolo[1,5-a]quinazolines have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov Molecular modeling predicted that these compounds could bind to mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3. nih.gov

Anti-inflammatory Research Applications

The anti-inflammatory potential of pyrazole-containing compounds is well-documented. Numerous studies have synthesized and evaluated various pyrazole derivatives for their anti-inflammatory activity. rjpbr.comresearchgate.netresearchgate.netnih.govnih.gov For instance, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. researchgate.netresearchgate.net Another study reported that the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide exhibited better anti-inflammatory activity compared to the standard drug, diclofenac (B195802) sodium. nih.gov The primary mechanism for the anti-inflammatory action of many pyrazoles is the inhibition of prostaglandin synthesis via the COX pathway. researchgate.netresearchgate.net

Other Noteworthy Biological Activities (e.g., Insecticidal, Herbicidal, Antioxidant)

Beyond the aforementioned activities, pyrazole derivatives have been explored for other biological applications.

Insecticidal Activity: The pyrazole scaffold is a key component in several commercial insecticides.

Antioxidant Activity: In silico studies on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives have suggested potential antioxidant properties by docking them against dehydrogenase enzymes. nih.govunar.ac.id

Design and Implementation of In Vitro and In Vivo Preclinical Models for Activity Evaluation

A variety of preclinical models have been utilized to assess the biological activities of pyrazole derivatives.

In Vitro Models:

Cell Viability Assays: The MTT assay is commonly used to determine the cytotoxic effects of pyrazole compounds on various cancer cell lines, such as MDA-MB-231, MCF-7, HepG2, and SMMC-7721. nih.gov

Apoptosis Assays: Flow cytometry using Annexin V-FITC and propidium (B1200493) iodide (PI) staining is a standard method to quantify apoptosis and analyze the cell cycle distribution in response to treatment with pyrazole derivatives. nih.govnih.gov

Enzyme Inhibition Assays: Standard enzymatic assays are employed to determine the inhibitory potency (e.g., IC50 or Ki values) of these compounds against specific enzymes like kinases, carbonic anhydrase, and COX. mdpi.comnih.gov

Western Blot Analysis: This technique is used to measure the levels of specific proteins involved in signaling pathways, such as the phosphorylation of FLT3, STAT5, AKT, ERK, and Rb, to elucidate the mechanism of action. mdpi.com

In Vivo Models:

Analgesic and Anti-inflammatory Models: The acetic acid-induced writhing test in mice and the carrageenan-induced paw edema model in rats are standard in vivo assays to evaluate the analgesic and anti-inflammatory effects of pyrazole compounds. researchgate.netresearchgate.net

Toxicity Studies: Acute toxicity studies in rodent models, such as mice, have been conducted to assess the safety profile of pyrazole derivatives. nih.govmonash.edu

Structure Activity Relationship Sar Analysis and Pharmacophore Development

Systemic Impact of Substituents on Pyrazole (B372694) Ring for Biological Activity

The nitro group (-NO₂) at the C4 position of the pyrazole ring is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and, consequently, its biological activity. researchgate.netnih.gov The introduction of a nitro group can impact the binding affinity of the compound to its biological target. nih.gov For instance, in a series of tetra-substituted pyrazole derivatives designed as estrogen receptor ligands, a nitro substituent on a phenol (B47542) ring was found to be crucial for satisfactory binding. pharmatutor.orgnih.gov

The position of the nitro group is critical. Nitration of N-unsubstituted pyrazoles generally yields 4-nitro products. globalresearchonline.netresearchgate.net The bioactivity and selectivity of nitropyrazoles are dependent on the nitro group's position in the ring and the nature of other substituents present. researchgate.net In some cases, the presence of a nitro group at the para-position of a phenyl ring attached to a pyrazole scaffold resulted in the highest anti-inflammatory activity within a synthesized series. nih.gov The electron-withdrawing nature of the nitro group can also destabilize certain molecular interactions, which can either enhance or diminish activity depending on the specific target. nih.gov

The methyl group (-CH₃) at the C5 position is an electron-donating group that can affect the bioactivity of the pyrazole compound through both electronic and steric contributions. nih.gov The presence of a methyl group can enhance lipophilicity, which may improve membrane permeability and cellular uptake. Electron-donating groups on the pyrazole ring have been shown to increase the acidity of the pyrrole-like NH group, which can modulate binding interactions. nih.gov

In studies of pyrazolone (B3327878) derivatives, the presence of a methyl group at C5 is a common structural feature in compounds evaluated for cytotoxic activity. researchgate.net In a series of pyrazole sulfonamides designed as NAAA inhibitors, the electronic properties of the substituents on the pyrazole ring had a significant impact on potency. acs.org While a 5-methyl residue was kept constant, altering the substituent at the 3-position from an electron-donating methoxy (B1213986) group to an electron-withdrawing trifluoromethyl group resulted in a dramatic drop in efficacy. acs.org This highlights the delicate electronic balance required for activity, to which the 5-methyl group contributes.

The carboxamide moiety (-CONH₂) at the C3 position is a key functional group that can participate in hydrogen bonding with biological targets. Modification of the amide nitrogen (N-substitution) can profoundly impact the compound's pharmacological profile by altering its solubility, hydrogen-bonding capacity, and steric fit within a receptor's binding pocket. jocpr.comacs.org

In one study, a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized. acs.org The nature of the substituent on the pyridine (B92270) ring attached to the carboxamide nitrogen was critical for antifungal activity. Similarly, research on pyrazolo[4,3-c]pyridines showed that the substituents on the carboxamide group played a role in the compound's ability to disrupt protein-protein interactions. acs.org The introduction of various aromatic acid chlorides to form different N-substituted carboxamide derivatives of pyrazole has been a successful strategy for generating novel compounds with antimicrobial and antifungal activities. jocpr.com

Table 1: Effect of N-Substituents on Carboxamide Moiety on Biological Activity This table is illustrative, based on general findings in the literature for pyrazole carboxamides, as specific data for 5-methyl-4-nitro-1H-pyrazole-3-carboxamide is not available.

| N-Substituent | Potential Impact on Activity | Rationale | Reference |

|---|---|---|---|

| -H (unsubstituted) | Baseline activity, potential for H-bond donation | The primary amide can act as both a hydrogen bond donor and acceptor. | acs.org |

| -Alkyl (e.g., -CH₃, -C₂H₅) | Increased lipophilicity, potential for steric hindrance | Alkyl groups can improve membrane crossing but may clash with the binding site. | nih.gov |

| -Aryl (e.g., -Phenyl) | Potential for π-π stacking, increased steric bulk | Aromatic rings can introduce new binding interactions with aromatic residues in the target protein. | jocpr.com |

| -Substituted Aryl (e.g., -4-chlorophenyl) | Modulated electronic properties and lipophilicity | Substituents on the aryl ring can fine-tune the binding affinity and pharmacokinetic properties. | acs.org |

The introduction of halogens (e.g., F, Cl, Br) or trifluoromethyl (-CF₃) groups is a common strategy in medicinal chemistry to enhance biological activity. mdpi.com These groups can significantly alter a molecule's lipophilicity, metabolic stability, and electronic character. nih.govnih.gov

The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can increase the bioactivity of target molecules. nih.gov The synthesis of 3-trifluoromethyl pyrazoles has received significant attention as this moiety is a privileged structure in many agrochemicals and pharmaceuticals. acs.org In one study, a series of pyrazole carboxamides containing a difluoromethyl group showed significantly increased antifungal activity compared to non-fluorinated analogs. nih.gov The presence of a CF₃ group on the pyrazole ring has been shown to favor a specific tautomeric form, which can be critical for biological activity. mdpi.com

Halogenation also plays a key role. In a series of pyrazole derivatives, the introduction of chloro or bromo groups at specific positions on an N-phenyl ring enhanced bioactivity. The substitution of a chlorine atom can lead to favorable interactions within the binding pocket of a target enzyme. acs.org

Table 2: Impact of Halogenation and Trifluoromethyl Groups on Antifungal/Enzymatic Activity Data compiled from various pyrazole derivative studies to illustrate the general effects.

| Compound/Substituent | Target | Activity (IC₅₀ or EC₅₀) | Reference |

|---|---|---|---|

| Pyrazole-carboxamide 7c (with CF₃) | F. oxysporum | 1.5 µg/mL | acs.org |

| Pyrazole-carboxamide 7f (with CF₃) | SDH Enzyme | 6.9 µg/mL | acs.org |

| Penthiopyrad (Commercial Fungicide) | SDH Enzyme | 223.9 µg/mL | acs.org |

| Pyrazole-carboxamide 11ea (with CHF₂) | R. cerealis | 0.93 μg/mL | nih.gov |

| Thifluzamide (Commercial Fungicide) | R. cerealis | 23.09 μg/mL | nih.gov |

The addition of aromatic and alkyl substituents to the pyrazole core or its side chains can significantly influence activity through steric and electronic effects, as well as by providing additional points of interaction with the biological target. Aromatic rings, such as phenyl groups, can engage in π-π stacking or hydrophobic interactions, while alkyl chains can increase lipophilicity. acs.org

In a study of pyrazole derivatives with anti-inflammatory activity, the presence of a p-Me-Ph (para-methylphenyl) or p-Cl-Ph (para-chlorophenyl) group at the C3 position of the pyrazole ring was shown to enhance bioactivity. In another series, lengthening an aliphatic carbon chain on pyrazole derivatives led to higher anti-inflammatory activity. mdpi.com The substitution of the pyrazole ring with bulky groups can also influence the preferred tautomeric form of the molecule, thereby affecting its interaction with a receptor. nih.gov

Modulation of Bioactivity by Positional Isomerism

Positional isomerism, the differential arrangement of substituents on the pyrazole ring, is a critical determinant of biological activity. A minor shift in the position of a functional group can lead to a dramatic change in pharmacological properties, often due to altered steric and electronic profiles that affect receptor binding. nih.govnih.gov

For example, a study directly comparing pyrazole-5-carboxamides and pyrazole-4-carboxamides revealed that the two isomers possessed distinct biological activities; some 5-carboxamide compounds exhibited higher insecticidal activity, whereas some 4-carboxamide compounds displayed stronger fungicidal activity. nih.gov This suggests that the relative positioning of the carboxamide group and other substituents dictates the selectivity of the compound for different biological targets. nih.gov

Similarly, the position of amino groups on the pyrazole ring leads to different classes of compounds (3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles), each with distinct pharmacological profiles. mdpi.com Tautomerism, a form of isomerism involving proton migration, is also prevalent in pyrazoles and is heavily influenced by the electronic nature of the substituents. nih.govmdpi.com An electron-donating group like a methyl group tends to favor occupying the C3 position, while electron-withdrawing groups may favor the C5 position, influencing which nitrogen atom bears the proton and thus altering the molecule's hydrogen bonding capabilities. mdpi.com In sulfonamide-bearing pyrazolone derivatives, moving a sulfonamide substituent on an attached benzene (B151609) ring from the meta- to the para-position was directly correlated with a switch in selectivity against acetylcholinesterase versus butyrylcholinesterase. nih.gov

Delimitation of Electronic and Steric Factors Governing Molecular Interactions

The substituents on the pyrazole ring of this compound play a critical role in defining its electronic and steric profile:

Nitro Group (-NO2) at position 4: The nitro group is a strong electron-withdrawing group. Its presence at the C4 position significantly decreases the electron density of the pyrazole ring. This electronic effect can be crucial for interactions with specific amino acid residues in a protein's binding pocket. The unique properties of pyrazoles have been linked to electrophilic substitution reactions that typically occur at position 4. nih.gov

Methyl Group (-CH3) at position 5: The methyl group is a small, lipophilic group that can influence steric interactions. Depending on the topology of the binding site, it can either fit into a small hydrophobic pocket, contributing to binding affinity, or cause steric hindrance, which would be detrimental to the interaction.

Carboxamide Group (-CONH2) at position 3: The carboxamide group is a key feature, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability allows for the formation of crucial hydrogen bonds with the biological target, which are often essential for molecular recognition and binding affinity. The carboxamide in the C-3 position of similar pyrazole structures has been shown to enhance anti-proliferative activity. researchgate.net Nucleophilic attacks are known to occur at positions 3 and 5 of the pyrazole ring. nih.gov

The interplay of these substituents creates a specific electrostatic potential surface on the molecule, guiding its orientation and interaction with a biological target.

Strategic Balance of Hydrophobic and Hydrophilic Characteristics in Bioavailability Context

The bioavailability of a drug candidate is critically dependent on a delicate balance between its hydrophobic and hydrophilic properties. This balance, often quantified by the partition coefficient (LogP), influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Hydrophilic contributions: The carboxamide and nitro groups are polar and can engage in hydrogen bonding with water, contributing to the molecule's water solubility. The pyrazole ring itself has some polar character due to the nitrogen atoms.

Hydrophobic contributions: The methyl group and the carbon backbone of the pyrazole ring contribute to the molecule's lipophilicity.

The strategic modification of these groups can be used to optimize the bioavailability of pyrazole-based compounds. For instance, in related 1,5-diarylpyrazole analogs, structural modifications of an alkane side chain were shown to result in good oral bioavailability. nih.gov A calculated XlogP (a measure of lipophilicity) for the related compound methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate is 0.6, suggesting a relatively balanced character. uni.lu The solubility of a similar compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, has been experimentally determined to be 31.6 µg/mL at pH 7.4. nih.gov This balance is crucial for the molecule to be sufficiently water-soluble to dissolve in the gastrointestinal tract and blood, while also being lipid-soluble enough to cross cell membranes.

Rational Design and Optimization of Pharmacophore Models

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. The development of such models is a cornerstone of rational drug design.

Based on the structure of this compound and findings from related pyrazole derivatives, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Donor: The N-H of the carboxamide group.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group and potentially the oxygen atoms of the nitro group.

A Hydrophobic Feature: The methyl group at the C5 position.

An Aromatic Ring Feature: The pyrazole ring itself.

Studies on pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors have led to the development of pharmacophore models consisting of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.gov Similarly, research on other pyrazole derivatives has highlighted the importance of these features in their biological activity.

The process of pharmacophore model optimization involves synthesizing and testing analogs of the lead compound to probe the importance of each feature. For example, modifying the substituents on the pyrazole ring and evaluating the impact on biological activity can refine the understanding of the necessary steric and electronic requirements for binding. This iterative process of design, synthesis, and testing allows for the development of more potent and selective drug candidates.

Computational Chemistry and Theoretical Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein or nucleic acid target.

For a compound like 5-methyl-4-nitro-1H-pyrazole-3-carboxamide, molecular docking simulations could be employed to predict its interaction with various biological targets. For instance, studies on other pyrazole (B372694) carboxamide derivatives have shown their potential as inhibitors of enzymes like receptor tyrosine kinases and protein kinases. nih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank, and the ligand (this compound) is then computationally placed into the active site of the protein. The simulation software then calculates the binding energy, which is an estimation of the affinity of the ligand for the target.

In a study on different 1H-pyrazole-3-carboxamide derivatives, molecular docking was used to investigate their interaction with DNA. jst.go.jp The results indicated a groove binding mode, with the molecules stretching along the DNA minor groove. The binding energies for these derivatives were calculated to be in the range of -28.80 to -49.67 kcal/mol. jst.go.jp While these values are for different compounds, a similar approach could be applied to this compound to predict its potential DNA-binding affinity.

Table 1: Illustrative Molecular Docking Data for Pyrazole Carboxamide Derivatives with DNA

| Compound Name | Predicted Binding Energy (kcal/mol) |

| pym-n | -28.80 |

| pym-55 | -30.91 |

| pyz-5 | -44.56 |

| pym-5 | -49.67 |

This table presents data for analogous compounds to illustrate the type of information obtained from molecular docking studies. jst.go.jp

Quantum Chemical Calculations in Pyrazole Research

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules. These methods are used to compute a variety of molecular attributes, including orbital energies and electrostatic potentials.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. unesp.br

For this compound, an FMO analysis would involve calculating the energies of its HOMO and LUMO. A smaller HOMO-LUMO gap would suggest higher reactivity. In a DFT study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 3.02 to 3.43 eV. nih.gov These values provide a reference for what might be expected for the title compound.

Table 2: Example FMO Data for Structurally Related Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| M1 | -5.92 | -2.50 | 3.42 |

| M2 | -5.91 | -2.77 | 3.14 |

| M3 | -5.87 | -2.85 | 3.02 |

| M4 | -5.86 | -2.43 | 3.43 |

| M5 | -5.86 | -2.42 | 3.37 |

| M6 | -6.06 | -2.90 | 3.16 |

| Ma | -6.10 | -2.26 | 3.83 |

This table showcases FMO data for analogous compounds to demonstrate the insights gained from such analyses. nih.gov

The Molecular Electrostatic Potential (MEP) mapped onto the van der Waals surface of a molecule is a valuable tool for predicting its reactive sites. researchgate.net The MEP visualizes the charge distribution and is used to identify regions that are prone to electrophilic or nucleophilic attack. Red-colored regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, an MVSP analysis would likely show negative potential around the oxygen atoms of the nitro and carboxamide groups, as well as the nitrogen atoms of the pyrazole ring. These would be the likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the N-H group in the pyrazole ring and the amide group would likely exhibit a positive potential, making them susceptible to nucleophilic attack.

Application of Density Functional Theory (DFT) in Structure and Reactivity Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.net DFT calculations can be used to optimize the geometry of a molecule, calculate its vibrational frequencies, and determine various electronic properties.

A DFT study of this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following this, various properties such as bond lengths, bond angles, and dihedral angles can be calculated. These theoretical values can then be compared with experimental data if available. DFT can also be used to calculate the energies of the frontier molecular orbitals and the molecular electrostatic potential, as discussed in the previous sections. Studies on other pyrazole derivatives have successfully used DFT to predict their molecular properties and reactivity. nih.govresearchgate.net

Prediction of DNA-Binding Modes and Energy Profiles

Computational methods are frequently used to predict how small molecules might interact with DNA. As mentioned in the molecular docking section, pyrazole carboxamide derivatives have been investigated for their DNA-binding capabilities. jst.go.jpnih.gov These studies often propose a binding mode, such as intercalation or groove binding, and calculate the binding energy to quantify the strength of the interaction.

For this compound, a computational study could predict its preferred mode of binding to a DNA double helix. The presence of the planar pyrazole ring and the functional groups capable of hydrogen bonding (the carboxamide and nitro groups) suggests that it could interact with DNA through a combination of van der Waals forces, hydrogen bonds, and potentially π-stacking interactions. The binding energy profile would provide a quantitative measure of the stability of the predicted DNA-ligand complex. A study on novel 1H-pyrazole-3-carboxamide derivatives identified a DNA minor groove binding model and predicted the binding energies for the compounds. nih.gov

Conformational Analysis and Stability Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org Understanding the conformational preferences of a molecule is crucial as it can influence its physical, chemical, and biological properties.

For this compound, a conformational analysis would involve exploring the potential energy surface by rotating the carboxamide and nitro groups relative to the pyrazole ring. Computational methods like DFT can be used to calculate the energy of different conformers. The conformer with the lowest energy is considered the most stable. A study on pyrazolone (B3327878) derivatives used both X-ray crystallography and theoretical calculations to investigate their conformational preferences, revealing that both folded and open conformations can be stable depending on the specific substituents. bohrium.com Such an analysis for this compound would provide valuable information about its flexibility and the most likely shapes it adopts in different environments.

Future Research Directions and Unaddressed Scientific Inquiries

Exploration of Novel and Efficient Synthetic Pathways

Current synthetic routes to nitrated pyrazoles can be complex and may not be optimized for large-scale, environmentally friendly production. mdpi.com Future research should focus on developing novel and more efficient synthetic pathways for 5-methyl-4-nitro-1H-pyrazole-3-carboxamide.

Key areas for exploration include:

Green Chemistry Approaches: The application of green synthesis methods, such as microwave-assisted and grinding techniques, has proven effective for other pyrazole (B372694) derivatives, often leading to higher yields and shorter reaction times. nih.govresearchgate.net Investigating these methods for the target compound could offer a more sustainable and efficient production process.

One-Pot Multicomponent Reactions: Designing a one-pot reaction where multiple starting materials react sequentially to form the final product without isolating intermediates would significantly improve atom economy and reduce waste. researchgate.netmdpi.com

Novel Catalytic Systems: The use of innovative catalysts, such as nano-catalysts (e.g., Nano-ZnO), can enhance reaction rates and yields under milder conditions. mdpi.com Research into specific catalysts for the cyclization and functionalization steps in the synthesis of this compound is warranted.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, particularly for nitration reactions which can be highly exothermic. Adapting the synthesis to a flow chemistry setup could lead to a more robust and industrially viable process.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Question for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. nih.gov | Can microwave irradiation effectively drive the cyclocondensation and nitration steps? |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps, better atom economy. mdpi.com | Is it feasible to design a multicomponent reaction combining the necessary precursors in a single step? |

| Novel Catalysis | Higher yields under milder conditions, potential for recyclability (heterogeneous catalysts). mdpi.com | What novel catalysts can improve the regioselectivity and efficiency of the pyrazole ring formation? |

| Flow Chemistry | Improved safety for hazardous reactions (nitration), enhanced scalability and reproducibility. | Can a continuous flow process be developed for the safe and efficient large-scale synthesis of the compound? |

Advanced Structure-Activity Relationship Studies and Rational Design of Next-Generation Analogs

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. mdpi.com For this compound, a systematic exploration of its structure-activity relationships (SAR) is a critical next step. This involves synthesizing a library of analogs and evaluating their biological effects to identify key structural motifs responsible for activity.

Future SAR studies should focus on:

Modification of the Carboxamide Group: The carboxamide moiety at the C-3 position is a key feature that can enhance antiproliferative activity. researchgate.net Synthesizing analogs with different N-substituted amides could modulate potency and selectivity.

Alterations at the C-5 Position: Replacing the methyl group at C-5 with other alkyl, aryl, or heterocyclic groups can significantly influence biological targeting. researchgate.net

Bioisosteric Replacement of the Nitro Group: The nitro group at C-4 is a strong electron-withdrawing group. Replacing it with other bioisosteres (e.g., cyano, sulfonyl) could fine-tune the electronic properties and potentially alter the mechanism of action or metabolic stability.

The rational design of these analogs can be guided by the findings from SAR studies on related pyrazole structures.

| Position on Pyrazole Ring | Type of Substitution | Potential Impact on Activity | Reference |

| C-3 | Carboxamide Derivatives | Enhanced anti-proliferative activity. | researchgate.net |

| C-4 | Fused Heterocyclic Rings | Critical for kinase inhibition (e.g., FLT3/CDKs). | researchgate.net |

| C-5 | Phenyl Groups | High inhibitory activity against certain enzymes (e.g., meprin α). | scispace.com |

| N-1 | Phenyl or Bulky Groups | Can influence selectivity for different enzyme isoforms (e.g., carbonic anhydrases). | researchgate.net |

Comprehensive Elucidation of Molecular Mechanisms of Action

While pyrazole derivatives are known to target a wide range of proteins, the specific molecular targets of this compound have not been identified. mdpi.com A crucial area of future research is the detailed elucidation of its mechanism of action.

Potential avenues of investigation include:

Kinase Inhibition Assays: Many pyrazole compounds act as inhibitors of protein kinases, such as Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial in cancer progression. researchgate.netmdpi.com Screening the compound against a panel of kinases could reveal specific targets.

Enzyme Inhibition Studies: Other enzymes, like carbonic anhydrases, are also known targets for pyrazole-based inhibitors. researchgate.net

Binding Studies: Techniques like molecular docking can predict the binding mode of the compound to potential targets. For instance, the pyrazole-3-carboxamide skeleton is known to form conserved hydrogen bonds with the hinge region of kinases like CDK2 and FLT3. mdpi.com

Cell-based Assays: Evaluating the compound's effect on cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways can provide insights into its functional effects.

Conceptual Development of Targeted Delivery Strategies

To enhance efficacy and minimize potential off-target effects, the development of targeted delivery systems for this compound is a promising research direction. The inherent insolubility of many pyrazole derivatives in water also necessitates formulation strategies to improve their clinical applicability. nih.gov

Future concepts to explore include:

Nanoparticle Formulation: Encapsulating the compound in nanoparticles, such as dendrimers or other cationic copolymers, can improve water solubility and enhance antibacterial activity, potentially by facilitating interaction with bacterial membranes. nih.gov

Prodrug Approaches: Designing a prodrug that is converted to the active compound at the target site could improve selectivity and reduce systemic exposure.

Conjugation to Targeting Moieties: Linking the compound to molecules that specifically bind to receptors overexpressed on cancer cells could concentrate the therapeutic agent at the tumor site.

Radiolabeling for Theranostics: For potential anticancer applications, pyrazole derivatives can be radiolabeled (e.g., with Iodine-131) to serve as agents for targeted radionuclide therapy, combining therapeutic and diagnostic functions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. nih.gov These computational tools can accelerate the development of this compound and its analogs.

Key applications of AI/ML include:

Generative de novo Design: AI models can design novel molecular structures with desired properties, such as high potency and synthetic accessibility. nih.govacm.org This can be used to explore the chemical space around the core pyrazole scaffold to identify next-generation candidates.

Virtual Screening and Property Prediction: Deep learning models can screen vast virtual libraries of compounds to identify those most likely to be active against a specific target. nih.gov These models can also predict physicochemical properties, pharmacokinetic profiles, and potential toxicity, helping to prioritize compounds for synthesis and testing. nih.gov

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes, which could aid in overcoming challenges in the synthesis of complex pyrazole derivatives. researchgate.net

The integration of these computational strategies represents a powerful approach to expedite the discovery and optimization of new pyrazole-based agents. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-4-nitro-1H-pyrazole-3-carboxamide, and how do reaction parameters influence intermediate stability?

- Methodological Answer : Synthesis typically involves cyclization of precursor pyrazole derivatives followed by nitration. Key steps include using acid chlorides or anhydrides for carboxamide functionalization. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., H₂SO₄ for nitration) critically affect intermediate stability and yield. For example, polar aprotic solvents enhance nitro-group incorporation but may increase side reactions .

Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies nitro (NO₂) stretching vibrations (~1520 cm⁻¹) and carboxamide (C=O) bands (~1680 cm⁻¹).

- ¹H/¹³C-NMR : Assigns proton environments (e.g., methyl group at δ 2.1–2.3 ppm) and aromatic carbons.

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N ratios .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the carboxamide for nucleophilic attack (e.g., by amines or alcohols). Substituent effects can be quantified using Hammett σ constants. For example, replacing the methyl group with electron-donating substituents (e.g., -OCH₃) reduces electrophilicity at the carboxamide carbon .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of nitro-substituted pyrazole derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, predict transition states, and identify energy barriers. For instance, ICReDD’s approach combines computational screening with experimental validation to optimize nitration conditions, reducing trial-and-error by 40% . Tools like Gaussian or ORCA can simulate nitro-group orientation and its impact on regioselectivity.

Q. What strategies resolve contradictions in reported biological activity data for pyrazole carboxamides across studies?

- Methodological Answer :

- Standardize Assays : Replicate experiments under controlled conditions (e.g., cell line specificity, pH).

- Orthogonal Validation : Use multiple assays (e.g., enzyme inhibition + cytotoxicity) to confirm activity.

- Purity Checks : Verify compound integrity via HPLC or LC-MS to rule out degradation products.

- Structural Analogs : Test derivatives to isolate functional group contributions (e.g., replacing nitro with -CF₃) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Systematic Modifications : Vary substituents at positions 3 (carboxamide), 4 (nitro), and 5 (methyl).

- Biological Testing : Evaluate antimicrobial (MIC assays), anticancer (IC₅₀ in MCF-7 cells), or anti-inflammatory (COX-2 inhibition) activity.

- Statistical Modeling : Use QSAR tools like MOE or Schrödinger to correlate structural features with activity trends.

- Case Study : compares analogs with amino vs. nitro groups, showing a 10-fold increase in activity for nitro derivatives .

Q. What in vitro models are appropriate for preliminary evaluation of bioactivity in nitro-pyrazole derivatives?

- Methodological Answer :

- Enzyme-Based Assays : Test kinase inhibition (e.g., EGFR) or COX-2 activity.

- Cell-Based Models : Use cancer cell lines (e.g., HeLa, A549) for cytotoxicity (MTT assay) or RAW 264.7 macrophages for anti-inflammatory responses.

- Dose-Response Curves : Establish IC₅₀ values with triplicate measurements to ensure reproducibility .

Q. How to address poor solubility of this compound in pharmacological testing?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions.

- Formulation Strategies : Use co-solvents (DMSO/PEG 400) or nanoparticle encapsulation (liposomes).

- Salt Formation : Convert carboxamide to sodium or potassium salts to enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.